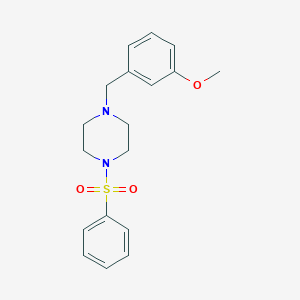

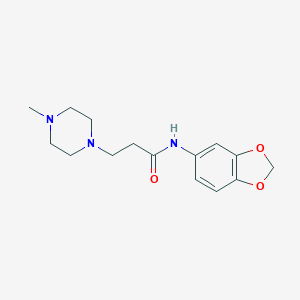

N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide (MDMA) is a synthetic drug that belongs to the amphetamine class of psychoactive substances. MDMA is commonly known as ecstasy or molly and is widely used as a recreational drug due to its euphoric and empathogenic effects. However, MDMA has also been studied extensively for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD) and anxiety disorders.

Mécanisme D'action

N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide acts primarily by increasing the release of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are involved in regulating mood, emotions, and social behavior, and their increased release is believed to underlie the euphoric and empathogenic effects of N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide. N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide also binds to serotonin receptors, particularly the 5-HT2A receptor, which may contribute to its psychoactive effects.

Biochemical and Physiological Effects:

N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide has a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. These effects can be dangerous, particularly in individuals with pre-existing medical conditions or those who take N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide in high doses. N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide also causes changes in brain activity, particularly in regions involved in emotion regulation and social cognition. These changes may underlie the therapeutic effects of N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide in the treatment of PTSD and anxiety disorders.

Avantages Et Limitations Des Expériences En Laboratoire

N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide has several advantages for use in lab experiments, including its well-characterized pharmacology and its ability to induce specific changes in brain activity. However, N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide also has several limitations, including its potential for abuse and neurotoxicity, which can make it difficult to obtain regulatory approval for clinical trials. Additionally, the effects of N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide can vary depending on individual factors such as dose, route of administration, and environmental context, which can complicate interpretation of experimental results.

Orientations Futures

There are several future directions for research on N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide, including further exploration of its therapeutic potential in the treatment of PTSD and anxiety disorders. Other potential applications of N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide include its use as a tool for enhancing empathy and social cognition, as well as its potential as a treatment for substance use disorders. Future research should also focus on developing safer and more effective methods for administering N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide, as well as identifying biomarkers that can predict individual responses to the drug.

Méthodes De Synthèse

N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide is synthesized from safrole, a natural substance found in the oils of sassafras trees. The synthesis involves several steps, including isomerization of safrole to isosafrole, oxidation of isosafrole to MDP2P, and reduction of MDP2P to N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide. The synthesis of N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide requires specialized equipment and expertise, and its production is strictly regulated in many countries due to its potential for abuse.

Applications De Recherche Scientifique

N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of PTSD and anxiety disorders. N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide is believed to enhance the therapeutic process by increasing empathy, reducing fear and anxiety, and promoting emotional openness and trust. Several clinical trials have shown promising results for the use of N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide-assisted psychotherapy in the treatment of PTSD, with significant improvements in symptoms observed in many participants.

Propriétés

Nom du produit |

N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide |

|---|---|

Formule moléculaire |

C15H21N3O3 |

Poids moléculaire |

291.35 g/mol |

Nom IUPAC |

N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide |

InChI |

InChI=1S/C15H21N3O3/c1-17-6-8-18(9-7-17)5-4-15(19)16-12-2-3-13-14(10-12)21-11-20-13/h2-3,10H,4-9,11H2,1H3,(H,16,19) |

Clé InChI |

UNBSCAJISLJXRQ-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)CCC(=O)NC2=CC3=C(C=C2)OCO3 |

SMILES canonique |

CN1CCN(CC1)CCC(=O)NC2=CC3=C(C=C2)OCO3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Methylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248711.png)

methanone](/img/structure/B248713.png)

![1-(4-Methylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248722.png)

![(4-Fluoro-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone](/img/structure/B248724.png)

![(3-Methoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone](/img/structure/B248727.png)

![1-(3-Cyclopentylpropanoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248728.png)

![(4-Methoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone](/img/structure/B248730.png)